2-(4-Isopropylphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone
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Description
2-(4-Isopropylphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C21H32N2O3S and its molecular weight is 392.56. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Mechanistic Studies
2-(4-Isopropylphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone may be related to the field of chemical synthesis and mechanistic studies, particularly in the context of forming complex organic compounds. For example, research on the synthesis of morpholinones, as well as the study of Mannich bases involving morpholine and acetophenone derivatives, provides insight into the methodologies that could be applicable to synthesizing and understanding the behavior of similar complex molecules (He et al., 2021); (Aljohani et al., 2019).
Drug Development and Pharmacological Studies
In pharmacological research, morpholine and thiazepane scaffolds are often explored for their potential therapeutic effects. Studies on the anti-inflammatory activity of thiophene derivatives containing morpholine, for instance, highlight the importance of these moieties in developing new therapeutic agents (Helal et al., 2015). This indicates that compounds with similar structures could have significant applications in drug development and pharmacology.
Material Science and Photoinitiation
In the field of material science, compounds similar to this compound might be investigated for their potential as photoinitiators in ultraviolet-curable coatings. Research on polymeric systems bearing side-chain α-aminoacetophenone moieties demonstrates the applicability of such compounds in developing new materials with specific properties (Angiolini et al., 1997); (Carlini et al., 1997).
Antioxidant Activity and QSAR Analysis
The antioxidant potential of compounds containing morpholine and thiazole structures is another area of scientific inquiry. QSAR (Quantitative Structure-Activity Relationship) analysis of derivatives similar to the compound can provide valuable insights into their antioxidant properties and guide the design of new antioxidants (Drapak et al., 2019).
Properties
IUPAC Name |
1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-(4-propan-2-ylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3S/c1-17(2)18-4-6-20(7-5-18)26-15-21(24)23-8-3-13-27-16-19(23)14-22-9-11-25-12-10-22/h4-7,17,19H,3,8-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVUOWXDZZGNSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCSCC2CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.